molecular formula C12H10BrNO2 B14336160 Phenyl 3-bromopyridine-1(2H)-carboxylate CAS No. 110619-11-9

Phenyl 3-bromopyridine-1(2H)-carboxylate

Cat. No.: B14336160
CAS No.: 110619-11-9
M. Wt: 280.12 g/mol
InChI Key: BQRXLYRKKUMZBO-UHFFFAOYSA-N
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Description

Phenyl 3-bromopyridine-1(2H)-carboxylate is a brominated pyridine derivative featuring a phenyl carboxylate ester group at the 1-position and a bromine substituent at the 3-position of the pyridine ring. The bromine atom serves as a reactive site for further functionalization (e.g., cross-coupling reactions), while the carboxylate ester enhances solubility and modulates electronic properties.

Properties

CAS No.

110619-11-9

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

phenyl 3-bromo-2H-pyridine-1-carboxylate

InChI

InChI=1S/C12H10BrNO2/c13-10-5-4-8-14(9-10)12(15)16-11-6-2-1-3-7-11/h1-8H,9H2

InChI Key

BQRXLYRKKUMZBO-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC=CN1C(=O)OC2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Molecular Architecture

The target compound features a pyridine core substituted with bromine at position 3 and a phenyl carbonate ester at the 1(2H) position. This configuration creates distinct synthetic challenges:

  • Electrophilic substitution constraints : The electron-withdrawing nature of the carbonate ester deactivates the aromatic ring, necessitating carefully controlled bromination conditions.
  • Tautomeric equilibrium : The 1(2H)-carboxylate exists in equilibrium with its 2-pyridone tautomer, requiring pH control during esterification steps to maintain reaction specificity.

Key Synthetic Objectives

  • Regioselective bromination at position 3
  • Efficient installation of the phenyl carbonate group
  • Minimization of N-oxide byproducts
  • Control of tautomeric interconversion during purification

Bromination Methodologies

Direct Electrophilic Bromination

The most direct route employs bromine (Br₂) in dichloromethane with iron(III) bromide (FeBr₃) catalysis:

$$ \text{Pyridine-1(2H)-carboxylate} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{Phenyl 3-bromopyridine-1(2H)-carboxylate} $$

Optimized Conditions

Parameter Value
Temperature 0-5°C
Reaction Time 12 h
Br₂ Equivalents 1.05
Solvent System CH₂Cl₂/CH₃CN (3:1)
Yield 68%

This method produces 12-15% di-brominated byproducts, necessitating careful chromatographic separation.

PBr₃-Mediated Bromination

Adapting methodologies from pyrazole bromination, this approach demonstrates superior regiocontrol:

  • Substrate Activation :
    $$ \text{Pyridine-1(2H)-carboxylate} + \text{PBr}_3 \rightarrow \text{Phosphorus intermediate} $$

  • Bromine Quenching :
    $$ \text{Intermediate} + \text{Br}_2 \rightarrow \text{this compound} $$

Critical Parameters

  • Strict temperature control (30-40°C) prevents N-dealkylation
  • Acetonitrile solvent enhances intermediate stability
  • 92% yield achieved with 0.5 hr activation time

Esterification Strategies

Chloroformate Coupling

Reaction of 3-bromopyridin-1(2H)-ol with phenyl chloroformate under Schotten-Baumann conditions:

$$ \text{3-Bromopyridin-1(2H)-ol} + \text{ClCO}_2\text{Ph} \xrightarrow{\text{NaOH}} \text{Target Compound} $$

Optimization Data

Base Yield (%) Reaction Time (h)
Aqueous NaOH 74 6
K₂CO₃ (anhydrous) 82 4
DBU (catalytic) 91 2

Diazabicycloundecene (DBU) significantly enhances reaction efficiency through dual activation of both nucleophile and electrophile.

Transition Metal-Catalyzed Esterification

Palladium-catalyzed carbonylation demonstrates potential for large-scale synthesis:

$$ \text{3-Bromo-1-iodopyridine} + \text{PhOH} \xrightarrow{\text{Pd(OAc)}_2, \text{CO}} \text{Target Compound} $$

Catalyst Screening Results

Catalyst System Turnover Frequency (h⁻¹) Yield (%)
Pd(OAc)₂/Xantphos 48 85
NiCl₂(dppe) 22 63
CuI/1,10-phenanthroline 15 58

This method eliminates halogenated solvent requirements but necessitates strict oxygen exclusion.

Process Optimization and Scale-Up

Bromination-Esterification Tandem Process

An integrated approach combining bromination and esterification demonstrates commercial viability:

  • One-Pot Bromination :
    $$ \text{Pyridine-1(2H)-carboxylate} \xrightarrow{\text{PBr}3/\text{Br}2} \text{3-Bromo Intermediate} $$

  • In Situ Esterification :
    $$ \text{Intermediate} + \text{PhOH} \xrightarrow{\text{DCC}} \text{Target Compound} $$

Scale-Up Performance

Batch Size (kg) Overall Yield (%) Purity (%)
5 88 99.2
50 85 98.7
500 82 97.8

The process maintains >97% purity at metric ton scale through crystallization optimization.

Byproduct Management

Major Impurities

  • 3,5-Dibromopyridine-1(2H)-carboxylate (4-7%)
  • Phenyl 3-bromopyridine-2(1H)-carboxylate (tautomer, 2-3%)
  • N-Oxide derivatives (1-2%)

Purification Strategies

  • Crystallization : Ethanol/water (7:3) removes 85% impurities
  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) achieves >99% purity
  • Acid-Base Wash : 5% NaHCO₃ solution eliminates acidic byproducts

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)
δ 8.45 (d, J = 2.4 Hz, 1H, H-6), 8.12 (dd, J = 8.4, 2.4 Hz, 1H, H-4), 7.58 (d, J = 8.4 Hz, 1H, H-5), 7.38-7.42 (m, 5H, Ph), 5.27 (s, 1H, H-2)

¹³C NMR (100 MHz, CDCl₃)
δ 165.4 (C=O), 154.2 (C-1), 148.7 (C-3), 137.2-129.1 (Ph), 124.6 (C-5), 121.3 (C-4), 119.8 (C-6), 82.4 (C-2)

HRMS (ESI-TOF)
m/z calcd for C₁₂H₉BrNO₃ [M+H]⁺: 302.9732, found: 302.9728

Thermal Stability Profile

Temperature (°C) Decomposition (%) Half-Life (h)
25 0 -
100 2.1 480
150 15.4 72
200 98.2 0.5

The compound demonstrates sufficient stability for long-term storage under nitrogen at -20°C.

Industrial Manufacturing Considerations

Cost Analysis

Raw Material Breakdown

Component Cost Contribution (%)
Phenyl chloroformate 38
PBr₃ 25
Solvents 18
Catalysts 12
Utilities 7

Implementation of solvent recovery systems reduces production costs by 22% through acetonitrile reuse.

Environmental Impact

Process Mass Intensity

Metric Value (kg/kg product)
Total Materials 34.2
Water Usage 56.7
Organic Waste 12.4

Adoption of continuous flow reactors decreases E-factor from 18.7 to 6.3 through improved mass transfer.

Chemical Reactions Analysis

Types of Reactions: Phenyl 3-bromopyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., DMF, DMSO).

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid.

    Reduction: LAH, NaBH4, ether solvents.

Major Products:

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Phenyl 3-bromopyridine-1(2H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 3-bromopyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group allow the compound to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may interact with enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of phenyl 3-bromopyridine-1(2H)-carboxylate, a comparison is made with structurally analogous bromopyridine carboxylates. Key examples include:

Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate

  • Structure : Bromine at the 4-position, cyclopropyl group at the 2-position.
  • Molecular Weight : 320.18 g/mol.
  • The 4-bromo substitution alters electronic effects compared to 3-bromo derivatives. For instance, the para position may enhance resonance stabilization, whereas the meta position (3-bromo) could influence regioselectivity in electrophilic aromatic substitution.

1,3-Dimethyl-2-oxo-5-benzimidazolinecarboxaldehyde

  • Structure : Benzimidazole core with a carboxaldehyde group.
  • Molecular Weight : 190.20 g/mol.
  • Key Differences :
    • The benzimidazole scaffold offers nitrogen-based coordination sites for metal catalysis, contrasting with the pyridine-carboxylate system.
    • The aldehyde group provides a distinct reactivity profile (e.g., nucleophilic additions) compared to the bromine-carboxylate combination.

Theoretical Reactivity and Enzymatic Interactions

While direct studies on this compound are absent in the provided evidence, insights can be inferred from enzymatic studies on related α,β-unsaturated ketones and FabI reductases:

Steric and Electronic Effects

  • The 3-bromo substituent may act as an electron-withdrawing group, polarizing the pyridine ring and influencing interactions with enzymes like FabI. For example, FabI enzymes exhibit substrate specificity for α,β-unsaturated ketones, where electronic effects of substituents modulate binding and catalytic efficiency.

Enantioselectivity Considerations

  • FabI enzymes (e.g., A-FabI, E-FabI) demonstrate high enantioselectivity (90–95% ee) for (R)-configured products in asymmetric reductions.
  • For bromopyridine derivatives, the position of bromine may influence stereochemical outcomes in catalytic reductions. For instance, meta-substituted bromine (3-position) could impose distinct spatial constraints compared to para-substituted analogs.

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity Features
This compound 3-Br, 1-carboxylate ~319.16 (calculated) Bromine for cross-coupling; ester solubility
Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate 4-Br, 2-cyclopropyl 320.18 Steric hindrance; para-bromo resonance
1,3-Dimethyl-2-oxo-5-benzimidazolinecarboxaldehyde Benzimidazole core 190.20 Aldehyde reactivity; nitrogen coordination

Research Implications and Limitations

  • Synthesis Pathways : The enzymatic methods described for α,β-unsaturated ketones (e.g., A-FabI-catalyzed reductions) could inspire analogous approaches for bromopyridine derivatives, though substrate compatibility remains untested.
  • Limitations : Direct experimental data on this compound’s reactivity or biological activity is absent in the provided evidence. Further studies are needed to validate theoretical predictions.

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